Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phallodendrin can be synthesized through a series of chemical reactions involving the extraction of the alkaloid from the bark of Phellodendron species. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure Phallodendrin.
Industrial Production Methods: Industrial production of Phallodendrin involves large-scale extraction from Phellodendron bark. The bark is first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to yield high-purity Phallodendrin .
Chemical Reactions Analysis
Types of Reactions: Phallodendrin undergoes various chemical reactions, including:
Oxidation: Phallodendrin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Phallodendrin into its reduced forms.
Substitution: Phallodendrin can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted alkaloid compounds.
Scientific Research Applications
Phallodendrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Phallodendrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-nephritic: Inhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes in the glomeruli, reducing nephritic inflammation.
Comparison with Similar Compounds
Phallodendrin is unique among alkaloids due to its specific bioactive properties. Similar compounds include:
Palmatine: An alkaloid with similar anti-inflammatory and antioxidant activities.
Magnoflorine: Exhibits similar biological activities but differs in its chemical structure and specific effects.
Phallodendrin stands out due to its potent anti-nephritic activity and its ability to inhibit specific cellular processes involved in inflammation and oxidative stress .
Properties
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBJBHOQXYDMM-MSZWWGBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148N4O16Rh2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178879-60-2 | |
Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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